N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications : Disulfonic acid imidazolium chloroaluminate {[Dsim]AlCl4} has been used as a catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, a compound structurally related to 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline. This process highlights the role of catalysts in facilitating the synthesis of complex organic compounds (Moosavi‐Zare et al., 2013).
Biological Activities : Research has shown that 1-Acetyl-3,-5-diarylpyrazolines, which include 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline, have considerable interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities. They exhibit both fungicidal and insecticidal activities, indicating potential applications in pest control and agriculture (Zhao et al., 2008).
Antimicrobial Activity : Compounds structurally related to 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. Some of these compounds showed moderate activity, indicating potential for pharmaceutical applications (Guna et al., 2015).
Chemical Synthesis and Characterization : The compound has been involved in studies related to the synthesis of pyranopyrazoles using various organocatalysts. This research is crucial for understanding the chemical behavior and synthesis routes of pyrazoline derivatives (Zolfigol et al., 2013).
Spectroscopic and Structural Studies : There has been research focused on the synthesis and NMR spectroscopic investigations with pyrazolin-5-ones, which are chemically related to the compound . These studies provide valuable insights into the structural and chemical properties of such compounds (Holzer & Hallak, 2004).
Mechanism of Action
Pyrazolines
This compound is a type of pyrazoline, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond. Pyrazolines are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Benzene derivatives
The compound also contains a benzene ring, which is a six-membered ring with alternating single and double bonds. Benzene derivatives are commonly used in the manufacture of various types of drugs, plastics, synthetic rubber, dyes, detergents, explosives, and pesticides .
Sulfonamides
Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine for their antibacterial properties .
Acetyl groups
The presence of an acetyl group (a functional group derived from acetic acid) in this compound could potentially influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-17-7-5-6-16(12-17)19-13-20(23(21-19)14(2)24)15-8-10-18(27-3)11-9-15/h5-12,20,22H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCRAWXHVTVUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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